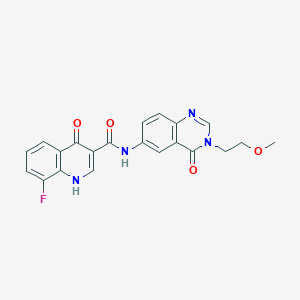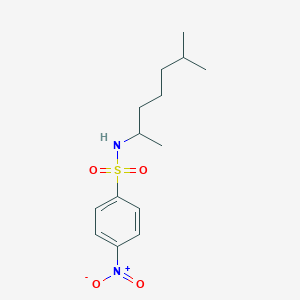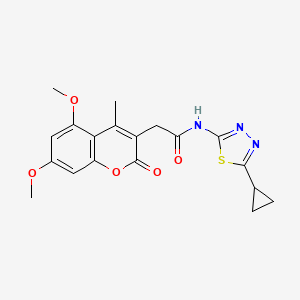![molecular formula C20H17NO5 B11016466 (2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid](/img/structure/B11016466.png)
(2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID is a complex organic compound that features a combination of phenolic, naphthyl, and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid under basic conditions to form 2-naphthyloxyacetic acid.
Acylation of 4-hydroxyphenylamine: The 4-hydroxyphenylamine is then acylated with the naphthyloxyacetyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The naphthyl group can be reduced under hydrogenation conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Halogenated phenolic derivatives.
Scientific Research Applications
(4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins, while interaction with kinases can modulate cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
(4-HYDROXYPHENYL)ACETIC ACID: Lacks the naphthyloxyacetyl group, resulting in different chemical properties and biological activities.
(2-NAPHTHYLOXY)ACETIC ACID: Lacks the 4-hydroxyphenyl group, leading to distinct reactivity and applications.
Uniqueness: (4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID is unique due to the combination of phenolic, naphthyl, and acetic acid functionalities, which confer a diverse range of chemical reactivities and potential biological activities.
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-naphthalen-2-yloxyacetyl)amino]acetic acid |
InChI |
InChI=1S/C20H17NO5/c22-16-8-5-14(6-9-16)19(20(24)25)21-18(23)12-26-17-10-7-13-3-1-2-4-15(13)11-17/h1-11,19,22H,12H2,(H,21,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
COFCMTWZPMKYIH-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11016390.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11016410.png)
![3-[2-(1H-indol-1-yl)ethyl]-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11016412.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11016426.png)



![4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11016440.png)
![4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B11016443.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016449.png)
![N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11016457.png)


